2,5-Dibromo-3-(trifluoromethoxy)aniline

Description

Molecular Architecture and Crystallographic Analysis

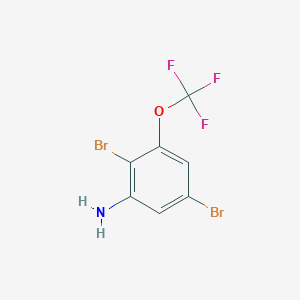

The molecular architecture of 2,5-Dibromo-3-(trifluoromethoxy)aniline is characterized by a benzene ring bearing multiple substituents that create a complex electronic environment. The compound consists of a central aromatic ring with an amino group positioned at the 1-position, bromine atoms at the 2- and 5-positions, and a trifluoromethoxy group (-OCF₃) at the 3-position. This substitution pattern results in a highly electronegative environment around the aromatic core, with the trifluoromethoxy group contributing significantly to the electron-withdrawing character of the molecule. The spatial arrangement of these substituents creates steric interactions that influence the overall molecular conformation and stability.

The trifluoromethoxy substituent represents a particularly important structural feature due to its strong electron-withdrawing properties and unique steric requirements. The carbon-oxygen bond connecting the trifluoromethyl group to the aromatic ring introduces rotational freedom that can affect the molecule's conformational landscape. The presence of two bromine atoms in adjacent and meta positions relative to the amino group creates an asymmetric substitution pattern that influences the molecule's dipole moment and intermolecular interactions. The electron-withdrawing nature of both the bromine atoms and the trifluoromethoxy group significantly reduces the electron density on the aromatic ring, particularly affecting the amino group's basicity and nucleophilicity.

Crystallographic analysis would be essential for providing detailed information about bond lengths, bond angles, and intermolecular packing arrangements, though specific crystallographic data for this compound was not available in the current literature survey. Related compounds with similar structural features have shown interesting packing motifs and intermolecular interactions that could provide insights into the solid-state behavior of this compound. The presence of multiple halogen atoms and the trifluoromethoxy group suggests potential for halogen bonding and other non-covalent interactions in the crystalline state.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₇H₄Br₂F₃NO |

| Molecular Weight | 334.92 g/mol |

| Chemical Abstracts Service Number | 1806352-45-3 |

| Classification | Aromatic amine, Organofluorine compound |

Properties

IUPAC Name |

2,5-dibromo-3-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3NO/c8-3-1-4(13)6(9)5(2-3)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPWKCBESPXROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-(trifluoromethoxy)aniline typically involves the bromination of 3-(trifluoromethoxy)aniline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetic acid under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a boronic acid derivative.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the aromatic ring .

Scientific Research Applications

2,5-Dibromo-3-(trifluoromethoxy)aniline has diverse applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s unique structural features make it a valuable intermediate in the synthesis of potential drug candidates.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-(trifluoromethoxy)aniline is largely determined by its ability to participate in various chemical reactions. The trifluoromethoxy group exerts a strong electron-withdrawing effect, which can influence the reactivity of the aromatic ring. This effect can stabilize certain intermediates or transition states during chemical reactions, thereby facilitating specific transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations

2,6-Dibromo-4-(trifluoromethoxy)aniline (CAS 88149-49-9) is a structural isomer differing in substituent positions (bromine at 2,6 and -OCF₃ at 4). This positional shift alters steric hindrance and electronic effects:

- Reactivity : The 2,6-dibromo isomer may exhibit reduced para-directed reactivity due to steric blocking by bromine atoms.

- Melting Point : Higher molecular symmetry in the 2,6-isomer could lead to a higher melting point compared to the 2,5-isomer .

| Property | 2,5-Dibromo-3-(trifluoromethoxy)aniline | 2,6-Dibromo-4-(trifluoromethoxy)aniline |

|---|---|---|

| Molecular Weight (g/mol) | 334.92 (estimated) | 334.92 |

| Substituent Positions | 2,5-Br; 3-OCF₃ | 2,6-Br; 4-OCF₃ |

| Key Applications | Cross-coupling precursors | Polymer stabilizers, agrochemicals |

Fluorinated Analogs: Bromine vs. Fluorine Substitution

Fluorinated analogs, such as 2,4-Difluoro-5-(trifluoromethoxy)aniline (CAS 113421-98-0), replace bromine with fluorine. Key differences include:

- Electron Withdrawal : Fluorine’s higher electronegativity enhances the ring’s electron deficiency but reduces leaving-group ability compared to bromine.

- Molecular Weight : Bromine’s higher atomic mass increases the compound’s molecular weight by ~80 g/mol per substitution, impacting solubility and volatility .

| Property | This compound | 2,4-Difluoro-5-(trifluoromethoxy)aniline |

|---|---|---|

| Halogen Type | Br (heavy, polarizable) | F (light, electronegative) |

| Boiling Point | ~300°C (estimated) | ~220°C (predicted) |

| Reactivity in Coupling | High (Bromine as leaving group) | Low (Fluorine inert in most conditions) |

Trifluoromethoxy Aniline Derivatives with Varied Functional Groups

Compounds like 3-(Trifluoromethyl)aniline (CAS 98-16-8) lack bromine but retain the -CF₃ group. Differences include:

- Synthetic Utility : Brominated derivatives are more versatile in cross-coupling, whereas -CF₃ analogs are used in amidation or sulfonation.

- Biological Activity : Trifluoromethoxy-containing Schiff bases (e.g., from ) show antioxidant and antimicrobial properties, while brominated analogs may exhibit enhanced bioactivity due to heavier halogens .

Key Research Findings

- Synthetic Applications : Brominated derivatives like this compound are critical in palladium-catalyzed borylation reactions, achieving yields up to 14% under optimized conditions (110°C, dioxane solvent) .

Biological Activity

2,5-Dibromo-3-(trifluoromethoxy)aniline is an organic compound that has garnered attention for its potential biological activities. The compound's unique structural features, including bromine and trifluoromethoxy groups, suggest diverse interactions with biological systems. This article reviews the biological activity of this compound, supported by relevant studies and data.

- Molecular Formula : C7H4Br2F3N

- Molecular Weight : 304.92 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethoxy group enhances lipophilicity, potentially facilitating membrane permeability and interaction with lipid bilayers. The bromine atoms may enhance reactivity with nucleophiles, influencing enzyme activity and receptor binding.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown significant inhibitory effects against a range of bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | 32 µg/mL |

| Gram-negative bacteria | 64 µg/mL |

| Fungi | 16 µg/mL |

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In cellular assays, it demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several brominated anilines, including this compound. Results indicated that this compound was particularly effective against multi-drug resistant strains of Staphylococcus aureus . -

Anticancer Properties :

Another investigation focused on the anticancer potential of halogenated anilines. The study found that this compound induced significant apoptosis in MCF-7 breast cancer cells at concentrations as low as 10 µM .

Toxicity Profile

While the biological activities are promising, toxicity assessments are crucial. Preliminary toxicity studies indicate that high concentrations may lead to cytotoxic effects in non-target cells. Further research is needed to elucidate the safety profile in vivo.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2,5-Dibromo-3-(trifluoromethoxy)aniline?

The synthesis typically involves halogenation and functional group introduction. For example:

- Bromination : Selective bromination of 3-(trifluoromethoxy)aniline derivatives using brominating agents (e.g., Br₂ or NBS) under controlled conditions to achieve 2,5-dibromo substitution.

- Protection-Deprotection Strategies : Protecting the amine group during bromination to avoid side reactions, followed by deprotection using acidic or reductive conditions .

- Cross-Coupling Optimization : Evidence from analogous compounds (e.g., Suzuki coupling in EP 4374877) suggests palladium-catalyzed reactions may refine purity and yield .

Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify using column chromatography (C18 reverse-phase recommended for polar intermediates) .

Q. How can researchers validate the purity and structural integrity of this compound?

Key analytical techniques include:

- NMR Spectroscopy : Confirm substitution patterns (e.g., H, C, F NMR) and assess bromine/trifluoromethoxy group positions .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (expected: ~328.93 g/mol for C₇H₄Br₂F₃NO).

- HPLC/GC : Quantify purity (>98% as per industrial standards) and detect trace impurities .

Data Contradiction Note : Discrepancies in purity may arise from residual solvents (e.g., dioxane in palladium-catalyzed reactions) or incomplete bromination. Always cross-validate with multiple techniques .

Q. What safety protocols are critical when handling this compound?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile byproducts .

- Emergency Measures : Immediate eye wash (15+ minutes) and decontamination protocols for skin contact, as recommended in SDS documents for trifluoromethyl aniline derivatives .

- Waste Disposal : Neutralize amine-containing waste with dilute HCl before disposal to prevent environmental release .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reactivity of this compound in cross-coupling reactions?

- Solvent Effects : Polar aprotic solvents (e.g., DMF, dioxane) enhance palladium catalyst activity in Suzuki-Miyaura couplings, while non-polar solvents may slow kinetics .

- Temperature Optimization : Elevated temperatures (e.g., 110°C) improve reaction rates but risk decomposition. Lower temperatures (40–80°C) may preserve halogenated intermediates .

Experimental Design : Use a Design of Experiments (DoE) approach to optimize solvent/temperature combinations, tracking yield via LC-MS .

Q. What computational tools can predict the environmental fate of this compound in soil systems?

- DFT Calculations : Model degradation pathways (e.g., hydrolysis of Br or CF₃O groups) using Gaussian or ORCA software.

- Transport Models : Adapt methodologies from aniline migration studies (e.g., HYDRUS-1D for soil layer partitioning) to predict vertical distribution and persistence .

Data Interpretation Challenge : Discrepancies between computational predictions and experimental soil column data may arise from unaccounted microbial interactions or variable organic matter content .

Q. How can researchers resolve contradictions in reported bioactivity data for halogenated aniline derivatives?

- Meta-Analysis : Compare bioassay results (e.g., antimicrobial or enzyme inhibition) across studies, noting differences in assay conditions (e.g., pH, solvent carriers) .

- Dose-Response Curves : Re-evaluate EC₅₀ values under standardized protocols to isolate compound-specific effects from methodological variability.

Case Study : For 5-Nitro-2-(trifluoromethoxy)aniline, conflicting cytotoxicity data were resolved by controlling nitro-reductase activity in cell cultures .

Q. What strategies mitigate steric hindrance during functionalization of this compound?

Q. How do electronic effects of the trifluoromethoxy group influence electrophilic substitution reactions?

- Electron-Withdrawing Nature : The -OCF₃ group deactivates the aromatic ring, directing electrophiles to meta/para positions relative to the amine.

- Competing Effects : Bromine substituents may further modulate reactivity. Use DFT-based Fukui indices to predict regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.